molecular formula C15H15Br2N3O2 B290768 2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide

2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide

Cat. No. B290768
M. Wt: 429.11 g/mol
InChI Key: KJLIFRDHXYKLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DBPP" and is synthesized through a complex chemical process. In

Scientific Research Applications

DBPP has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, DBPP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, DBPP has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In neuroscience, DBPP has been used to study the role of certain neurotransmitters in the brain and their effects on behavior.

Mechanism of Action

The mechanism of action of DBPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. DBPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, DBPP can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
DBPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the modulation of neurotransmitter activity in the brain. DBPP has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DBPP in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on cellular processes and disease development. However, one limitation of using DBPP is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several future directions for the use of DBPP in scientific research. One direction is the development of new drugs based on the structure of DBPP that have improved efficacy and safety profiles. Another direction is the study of the effects of DBPP on other cellular processes and disease models. Finally, the development of new synthesis methods for DBPP could make it more accessible and affordable for researchers.

Synthesis Methods

The synthesis of DBPP involves a multi-step process that requires the use of complex chemical reagents and procedures. The first step involves the preparation of 2,4-dibromophenol, which is then reacted with 4,6-dimethyl-2-pyrimidinylamine to form the intermediate 2-(2,4-dibromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. This intermediate is then treated with propionyl chloride to form the final product, DBPP.

properties

Molecular Formula

C15H15Br2N3O2

Molecular Weight

429.11 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C15H15Br2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21)

InChI Key

KJLIFRDHXYKLFB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

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